(R)-Topotecan
CAS No.: 1797985-73-9
Cat. No.: VC0106433
Molecular Formula: C₂₃H₂₃N₃O₅
Molecular Weight: 421.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797985-73-9 |
---|---|
Molecular Formula | C₂₃H₂₃N₃O₅ |
Molecular Weight | 421.45 |
IUPAC Name | (19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1 |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(R)-Topotecan (CAS 1797985-73-9) shares the core pentacyclic structure of camptothecin derivatives, featuring a quinoline subunit fused to a α-hydroxy-δ-lactone ring . The chiral center at position C-20 differentiates it from the S-enantiomer, with the R-configuration rendering it stereochemically distinct (Fig. 1) .
Molecular Formula: C₂₃H₂₃N₃O₅
Molecular Weight: 421.45 g/mol
SMILES Notation: CC[C@]1(O)C(=O)OCC2=C1C=C3N(Cc4cc5c(CN(C)C)c(O)ccc5nc34)C2=O
Stereochemical Implications
The camptothecin scaffold's bioactivity depends critically on the C-20 configuration. X-ray crystallographic studies demonstrate that the S-enantiomer achieves optimal binding to the topoisomerase I-DNA complex, while the R-form exhibits >10-fold reduced affinity due to spatial mismatches in the enzyme's active site . This stereospecificity explains the pharmacological inertness of (R)-topotecan in clinical contexts .
Synthesis and Isolation
Production Methods
(R)-Topotecan is synthesized through asymmetric synthesis or resolution of racemic mixtures. Industrial-scale production typically employs chiral stationary phase (CSP) chromatography for enantiomeric separation .
Table 1: Chromatographic Conditions for (R)-Topotecan Isolation
Parameter | Specification |
---|---|
Column | Chiral Pak IA (250 × 4.6 mm, 5 µm) |
Mobile Phase | n-Hexane:Ethanol:DEA:AcOH (60:40:0.8:0.8) |
Flow Rate | 1.0 mL/min |
Detection | UV 254 nm |
Retention Time (R-form) | 12.4 min |
Resolution (Rs) | >4.0 |
Purification Challenges
The lactone ring's pH-dependent hydrolysis necessitates strict control of mobile phase acidity (pH 4.5-5.5) during purification to prevent racemization or degradation . Stabilizing agents like tartaric acid are incorporated in pharmaceutical formulations to maintain enantiomeric integrity .
Analytical Characterization
Quality Control Protocols
Regulatory guidelines mandate stringent testing of (R)-topotecan content in S-topotecan APIs, with limits typically set at ≤0.5% (w/w) . Validated HPLC methods achieve detection limits of 0.5 µg/mL for the R-enantiomer .
Table 2: Method Validation Parameters
Parameter | (R)-Topotecan Performance |
---|---|
Linearity (2.5-7.5 µg/mL) | R² = 0.9998 |
LOD | 0.5 µg/mL |
LOQ | 2.5 µg/mL |
Precision (%RSD) | 1.2-1.8% |
Accuracy (% Recovery) | 90.8-109.6% |
Spectroscopic Profiles
-
MS (ESI+): m/z 422.17 [M+H]<sup>+</sup>, 444.15 [M+Na]<sup>+</sup>
-
¹H NMR (DMSO-d<sub>6</sub>): δ 1.35 (t, J=7.1 Hz, 3H), 2.95 (s, 6H), 4.15-4.25 (m, 2H)
Pharmacological Profile
Mechanism of Inactivity
While S-topotecan stabilizes topoisomerase I-DNA cleavage complexes, (R)-topotecan shows no significant inhibition even at 100 µM concentrations . Molecular dynamics simulations reveal unfavorable van der Waals clashes between the R-configuration and Tyr426/Phe361 residues in the enzyme's binding pocket .
Clinical Relevance
Regulatory Role
As a Pharmacopeial Reference Standard (USP/EP), (R)-topotecan ensures:
-
Enantiomeric purity verification during S-topotecan synthesis
-
Stability-indicating method validation for degradation products
Research Applications
-
Metabolic Studies: Tracing chiral inversion pathways (none observed <i>in vivo</i>)
-
Radiolabeled Tracers: <sup>14</sup>C-(R)-topotecan used in distribution studies
-
Drug-Drug Interaction Models: Assessing CYP3A4-mediated metabolism
Comparative Analysis with S-Topotecan
Table 3: Key Differentiators Between Enantiomers
Property | (R)-Topotecan | S-Topotecan |
---|---|---|
Topo I IC<sub>50</sub> | >100 µM | 1.2 nM |
Plasma Protein Binding | 28-32% | 7-35% |
Urinary Excretion | 38% | 30-50% |
CNS Penetration | 22% | 29-42% |
Therapeutic Use | None | SCLC/Ovarian Cancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume